molecular formula C4H6BrN3O2 B12323826 1-Amino-5-bromo-1,3-diazinane-2,4-dione

1-Amino-5-bromo-1,3-diazinane-2,4-dione

Katalognummer: B12323826
Molekulargewicht: 208.01 g/mol
InChI-Schlüssel: IQFGTCQXXVKZFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-5-bromo-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and one bromine atom. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the bromination of 1-amino-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Amino-5-bromo-1,3-diazinane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-amino-5-bromo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    1,3-Diazinane-2,4-dione: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Amino-1,3-diazinane-2,4-dione: Similar structure but without the bromine atom, leading to different chemical properties.

    5-Bromo-1,3-diazinane-2,4-dione:

Uniqueness: 1-Amino-5-bromo-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C4H6BrN3O2

Molekulargewicht

208.01 g/mol

IUPAC-Name

1-amino-5-bromo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h2H,1,6H2,(H,7,9,10)

InChI-Schlüssel

IQFGTCQXXVKZFJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC(=O)N1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.